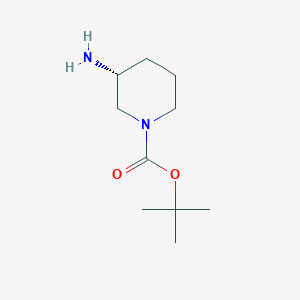

(S)-1-Boc-3-aminopiperidine

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKQXKEBCONUWCL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363570 | |

| Record name | (R)-1-Boc-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188111-79-7 | |

| Record name | (R)-1-Boc-3-aminopiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(â??)-3-Amino-1-Boc-piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Structural Analysis of (S)-1-Boc-3-aminopiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-1-Boc-3-aminopiperidine, also known as (S)-tert-butyl 3-aminopiperidine-1-carboxylate, is a chiral synthetic building block of significant interest in medicinal chemistry and drug development.[1][2] Its piperidine (B6355638) core is a common motif in a wide range of biologically active compounds, and the presence of a chiral amine at the 3-position allows for stereospecific interactions with biological targets. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen enhances the compound's stability and modulates its reactivity, making it a versatile intermediate in multi-step syntheses.[2] A thorough understanding of the three-dimensional structure and conformational behavior of this molecule is crucial for its effective application in the design and synthesis of novel therapeutics.

This technical guide provides an in-depth structural analysis of this compound, compiling crystallographic, spectroscopic, and computational data. It also includes detailed experimental protocols for the characterization of this and similar molecules.

Molecular Structure and Conformation

The structural integrity and conformational preferences of this compound are fundamental to its utility as a chiral building block. The piperidine ring typically adopts a chair conformation to minimize steric strain. The bulky Boc group and the amino group at the C3 position can exist in either axial or equatorial orientations.

Crystallographic Analysis

A detailed crystallographic analysis would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the chair conformation and the stereochemistry at the C3 position.

Table 1: Predicted Crystallographic Parameters for this compound (based on related structures)

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁ (typical for chiral molecules) |

| Piperidine Ring Conformation | Chair |

| C3-Amino Group Orientation | Equatorial |

| N1-Boc Group Orientation | Equatorial |

Conformational Analysis in Solution

In solution, the piperidine ring of this compound is expected to undergo rapid chair-chair interconversion. However, the equilibrium will strongly favor the conformer with the bulky Boc and amino substituents in the equatorial positions. The conformational free energies of substituted piperidines have been studied, and for most substituents, the equatorial conformation is more stable.

Computational studies using Density Functional Theory (DFT) can provide further insights into the conformational landscape of the molecule, including the relative energies of different conformers and the rotational barriers of the Boc group.

Spectroscopic Data

Spectroscopic techniques are essential for confirming the identity and purity of this compound and for elucidating its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules.

Table 2: ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.8 - 3.0 | m | 4H | Piperidine ring protons (H2, H6) |

| ~2.8 | m | 1H | Piperidine ring proton (H3) |

| ~1.8 - 1.2 | m | 4H | Piperidine ring protons (H4, H5) |

| 1.45 | s | 9H | Boc group (-C(CH₃)₃) |

| 1.3 (broad s) | s | 2H | Amino group (-NH₂) |

Table 3: ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 154.7 | Carbonyl carbon (Boc C=O) |

| 79.5 | Quaternary carbon (Boc -C(CH₃)₃) |

| ~50 | Piperidine ring carbon (C3) |

| ~45 | Piperidine ring carbons (C2, C6) |

| ~30 | Piperidine ring carbon (C4) |

| 28.4 | Methyl carbons (Boc -C(CH₃)₃) |

| ~25 | Piperidine ring carbon (C5) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule.

Table 4: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360 | Medium, sharp | N-H stretch (primary amine) |

| 2975, 2850 | Strong | C-H stretch (aliphatic) |

| 1690 | Strong | C=O stretch (urethane carbonyl) |

| 1420 | Medium | C-N stretch |

| 1170 | Strong | C-O stretch (urethane) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 5: Mass Spectrometry Data for this compound

| Technique | Ionization Mode | [M+H]⁺ (Calculated) | [M+H]⁺ (Observed) | Key Fragment Ions (m/z) |

| ESI-MS | Positive | 201.1603 | 201.16 | 145 (M-tBu+H)⁺, 101 (M-Boc+H)⁺ |

Experimental Protocols

Single Crystal X-ray Diffraction (SCXRD)

Objective: To determine the precise three-dimensional structure of the molecule in the solid state.

Methodology:

-

Crystal Growth: High-quality single crystals of this compound can be grown by slow evaporation of a solution in a suitable solvent system (e.g., ethyl acetate/hexanes, methanol (B129727), or ethanol).

-

Data Collection: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the solution-state structure and confirm the identity and purity of the compound.

Methodology:

-

Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

-

Data Acquisition: ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing and Analysis: The acquired data are processed (Fourier transformation, phasing, and baseline correction) and the spectra are analyzed to assign the chemical shifts and coupling constants to the respective nuclei in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: A small amount of the liquid sample is placed between two KBr plates to form a thin film. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[5]

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The absorption bands in the spectrum are assigned to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration.

-

Data Acquisition: The sample solution is introduced into the mass spectrometer (e.g., via electrospray ionization - ESI). The mass spectrum is recorded in the positive ion mode.

-

Data Analysis: The molecular ion peak ([M+H]⁺) is identified to confirm the molecular weight. The fragmentation pattern can provide additional structural information.

Visualization of Experimental Workflows

Workflow for Structural Elucidation

Caption: Workflow for the complete structural elucidation of this compound.

NMR Data Acquisition and Analysis Pathway

Caption: Logical flow for NMR-based structural analysis of this compound.

Conclusion

The structural analysis of this compound reveals a molecule with a well-defined conformational preference, crucial for its application in stereoselective synthesis. While a definitive single-crystal X-ray structure remains to be published, data from analogous compounds strongly suggest a chair conformation with equatorial substituents. Spectroscopic data, particularly from NMR, provide a robust method for confirming the identity, purity, and solution-state structure of this important chiral building block. The detailed protocols and data presented in this guide serve as a valuable resource for researchers utilizing this compound in the development of new chemical entities.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Facile synthesis of new N -(aminocycloalkylene)amino acid compounds using chiral triflate esters with N -Boc-aminopyrrolidines and N -Boc-aminopiperid ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03060A [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. drawellanalytical.com [drawellanalytical.com]

A Comprehensive Technical Guide to (S)-1-Boc-3-aminopiperidine

This in-depth guide provides a detailed overview of the chemical and physical properties, synthesis, and applications of (S)-1-Boc-3-aminopiperidine, a key chiral building block for researchers, scientists, and professionals in drug development.

Core Chemical Properties and Data

This compound, with the IUPAC name tert-butyl (3S)-3-aminopiperidine-1-carboxylate, is a versatile synthetic intermediate widely utilized in medicinal chemistry.[1] Its structure features a piperidine (B6355638) ring with an amine group at the 3-position and a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen. This Boc group enhances the compound's stability and modulates its reactivity, making it an ideal component in the synthesis of complex bioactive molecules.[1]

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below. It is important to note that reported values for melting and boiling points can vary depending on the source and purity.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 200.28 g/mol | [1][2] |

| Appearance | Colorless to light yellow oil or semi-solid | [1][3] |

| Melting Point | 122-127 °C | [4] |

| Boiling Point | 277.3 ± 33.0 °C (Predicted) | [3] |

| Optical Rotation | [α]D20 = +34.0° to +38.0° (c=5% in MeOH) | [1] |

| Solubility | Freely soluble in ethanol (B145695) and dimethylsulfoxide (DMSO). | [3][4] |

| CAS Number | 625471-18-3 | [1] |

Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of this compound. Available data includes:

-

¹H NMR: Spectra are available for this compound.[5]

-

IR and Mass Spectrometry: Data has been recorded for the racemic mixture, 1-Boc-3-aminopiperidine.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are critical for its practical application. Two common synthetic approaches are outlined below.

Chemical Synthesis from (S)-Nipecotic Acid Ethyl Ester

A multi-step chemical synthesis route starting from (S)-nipecotic acid ethyl ester is a common method for preparing this compound.[6]

Step 1: Boc Protection

-

Dissolve (S)-nipecotic acid ethyl ester (0.2 mol) and triethylamine (B128534) (0.4 mol) in dichloromethane (B109758) (150 mL).

-

Cool the solution to below 0 °C.

-

Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (0.24 mol) in dichloromethane (100 mL), maintaining the temperature between 0-10 °C.

-

After the addition is complete, wash the reaction mixture successively with unsaturated potassium carbonate solution, 5% HCl, and saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (S)-N-Boc-3-piperidine ethyl formate (B1220265).

Step 2: Ammonolysis

-

Dissolve the (S)-N-Boc-3-piperidine ethyl formate (0.16 mol) in 1,4-dioxane (B91453) (300 mL) and add 28% aqueous ammonia.

-

Seal the reaction vessel and heat to 85-90 °C for 1.5 hours.

-

After the reaction, evaporate the solvent under reduced pressure.

-

Recrystallize the residue from petroleum ether to obtain (S)-N-Boc-3-piperidyl urea (B33335).

Step 3: Hofmann Rearrangement

-

Cool a solution of NaOH (0.45 mol) in water to below 0 °C.

-

Add 10% sodium hypochlorite (B82951) solution (0.15 mol) and stir for 30 minutes.

-

Add the (S)-N-Boc-3-piperidyl urea (from the previous step) in one portion.

-

Heat the mixture to 70 °C for 45 minutes.

-

Cool the reaction to room temperature and extract with diethyl ether.

-

Wash the combined organic phases with saturated brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (S)-N-Boc-3-aminopiperidine.

Biocatalytic Synthesis using ω-Transaminase

An efficient and environmentally friendly method for the synthesis of this compound involves the use of an immobilized ω-transaminase in a continuous flow system.[7] This method offers high conversion rates and space-time yields.[7]

Experimental Setup:

-

A packed-bed reactor containing ω-transaminase immobilized on an amino-ethylenediamine-modified epoxy resin.

-

Substrate solution: 1-Boc-3-piperidone.

-

Amine donor: Isopropylamine.

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

Procedure:

-

The substrate solution, amine donor, and cofactor are continuously pumped through the packed-bed reactor.

-

The immobilized enzyme catalyzes the asymmetric amination of the prochiral 1-Boc-3-piperidone to the (S)-enantiomer of 1-Boc-3-aminopiperidine.

-

The product stream is collected at the reactor outlet.

-

This continuous process can achieve high conversions (e.g., 95% within a 10-minute residence time) and has been operated for extended periods, demonstrating its potential for large-scale production.[7]

Mandatory Visualizations

Synthesis Workflow Diagram

Caption: Chemical and biocatalytic synthesis routes to this compound.

Application in Drug Discovery Workflow

Caption: General workflow for the use of this compound in inhibitor synthesis.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of various novel therapeutic agents, particularly kinase inhibitors.[8] Its chiral nature is often essential for the biological activity of the final drug molecule.

Checkpoint Kinase 1 (CHK1) Inhibitors

This compound is a key building block for the synthesis of CHK1 inhibitors, such as AZD7762.[9] CHK1 is a critical component of the DNA damage response pathway, and its inhibition can sensitize cancer cells to chemotherapy and radiation. The synthesis of these inhibitors often involves the coupling of this compound with a heterocyclic core, followed by deprotection of the Boc group.[9]

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibitors

This compound is also utilized in the development of PI3Kδ inhibitors.[8] PI3Kδ is a key enzyme in the signaling pathways of immune cells, and its inhibitors have shown promise in the treatment of certain hematological malignancies and inflammatory diseases. The synthetic strategies are similar to those for CHK1 inhibitors, where the aminopiperidine moiety is incorporated to interact with specific residues in the kinase active site.

Safety and Handling

This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be stored in a cool, dry, and well-ventilated area.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 1-BOC-3-Aminopiperidine | C10H20N2O2 | CID 545809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-3-Amino-1-N-Boc-piperidine | 625471-18-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. (S)-3-Amino-1-N-Boc-piperidine(625471-18-3) 1H NMR spectrum [chemicalbook.com]

- 6. CN101565397B - N-Boc-3-aminopiperidine and synthesizing method of optical isomer thereof - Google Patents [patents.google.com]

- 7. Collection - Efficient Synthesis of (S)â1-Boc-3-aminopiperidine in a Continuous Flow System Using ÏâTransaminase-Immobilized Amino-Ethylenediamine-Modified Epoxide Supports - Organic Process Research & Development - Figshare [acs.figshare.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of (S)-1-Boc-3-aminopiperidine

(S)-1-Boc-3-aminopiperidine is a critical chiral building block in the pharmaceutical industry, playing a pivotal role in the synthesis of various therapeutic agents, including inhibitors for dipeptidyl peptidase IV (DPP-IV), such as alogliptin (B1666894) and linagliptin, which are used in the management of type 2 diabetes.[1][2] Its stereospecific structure is essential for the biological activity of the final drug molecules, necessitating efficient and highly selective synthetic routes. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, tailored for researchers, scientists, and professionals in drug development.

Synthetic Strategies Overview

The synthesis of enantiomerically pure this compound can be broadly categorized into three main approaches: enzymatic synthesis, asymmetric chemical synthesis, and synthesis from chiral precursors. Each strategy offers distinct advantages and challenges in terms of stereoselectivity, yield, cost, and environmental impact.

1. Enzymatic Synthesis: Biocatalysis has emerged as a powerful tool for the synthesis of chiral amines due to its high enantioselectivity and mild reaction conditions.[3] Key enzymatic methods for producing this compound include:

-

Transamination: This approach utilizes ω-transaminases (TAs) to catalyze the asymmetric amination of a prochiral ketone, 1-Boc-3-piperidone, to the desired chiral amine.[2][3] The use of immobilized enzymes in continuous flow systems has shown remarkable efficiency and potential for large-scale production.[4][5][6]

-

Reductive Amination: While not as direct for this specific target, related enzymatic methods involving reductive amination are a cornerstone of chiral amine synthesis.

-

Ketoreductase-based Synthesis: An indirect enzymatic route involves the asymmetric reduction of 1-Boc-3-piperidone to (S)-1-Boc-3-hydroxypiperidine using a ketoreductase (KRED), which can then be converted to the amine.[7][8][9]

2. Asymmetric Chemical Synthesis: These methods establish the desired stereocenter through the use of chiral catalysts or auxiliaries.

-

Asymmetric Hydrogenation: The catalytic asymmetric hydrogenation of enamides or other suitable precursors is a powerful strategy for accessing enantioenriched amines.[1]

-

Chiral Auxiliary-Mediated Synthesis: This classic approach involves the use of a chiral auxiliary to direct the stereochemical outcome of a reaction, followed by its removal to yield the desired enantiomer.

3. Synthesis from Chiral Pool: This strategy leverages naturally occurring chiral molecules as starting materials.

-

From L-glutamic acid: A multi-step synthesis has been developed starting from the readily available amino acid L-glutamic acid.

-

From L-lysine: Derivatives of lysine (B10760008) can also serve as precursors for the synthesis of chiral piperidines.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from various reported synthesis pathways for this compound and related intermediates.

| Synthesis Pathway | Key Reagent/Enzyme | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reaction Time | Reference |

| Enzymatic Transamination | Immobilized ω-transaminase (ATA-025-IMB) | 1-Boc-3-piperidone | (R)-1-Boc-3-aminopiperidine | 70 | >99 | - | [2][10] |

| Enzymatic Transamination (Flow) | Immobilized ω-transaminase (ATA-W12) | 1-Boc-3-piperidone | This compound | 95 (conversion) | - | 10 min | [4][5][6] |

| Enzymatic Reduction | Ketoreductase (KRED 110) | N-1-Boc-3-piperidone | (S)-1-Boc-3-hydroxypiperidine | 90-95 | - | 3-4 hours | [7] |

| Synthesis from L-glutamic acid | Multi-step chemical synthesis | L-glutamic acid | Substituted 3-(N-Boc-amino)piperidines | 44-55 (overall) | - | - | |

| Chemical Synthesis (Debenzylation) | Pd/C, H₂ | (R)-(1-benzylpiperidin-3-yl) carbamic acid tert-butyl ester | tert-butyl (R)-piperidin-3-ylcarbamate | 97 | 95 | 3 hours | [11] |

Experimental Protocols

Enzymatic Synthesis of this compound using Immobilized ω-Transaminase in a Continuous Flow System

This protocol is based on the efficient synthesis developed using a continuous flow system.[4][5][6]

a. Immobilization of ω-Transaminase (ATA-W12):

-

Prepare an amino-epoxy bifunctional resin by reacting an epoxy resin with 0.3 M ethylenediamine (B42938) (EDA) solution at pH 8.5 and 20°C for 1-6 hours.

-

Wash the resulting EDA-epoxy supports (EES) and store at 4°C.

-

Immobilize the ω-transaminase ATA-W12 onto the EES. This process achieves high binding efficiency (>95%) and activity recovery (75%).

b. Continuous Flow Reaction:

-

Pack the immobilized enzyme (ATA-W12-EES) into a glass column (e.g., 10 mm i.d. × 100 mm).

-

Prepare the substrate solution containing 1-Boc-3-piperidone, an amine donor (e.g., isopropylamine), and pyridoxal-5'-phosphate (PLP) cofactor in a suitable buffer.

-

Continuously pump the substrate solution through the packed bed reactor.

-

A residence time of 10 minutes is sufficient to achieve approximately 95% conversion to this compound.

-

The system can be operated continuously for extended periods (e.g., 24 hours), achieving a high space-time yield.

Synthesis of (S)-1-Boc-3-hydroxypiperidine using Ketoreductase (KRED 110)

This protocol describes the synthesis of the hydroxyl precursor to the target amine.[7]

-

Prepare a reaction mixture containing:

-

10 g/L N-1-Boc-3-piperidone dissolved in isopropanol (B130326) (IPA).

-

3% (w/v) KRED 110.

-

10 mM NAD+.

-

200 mM triethanolamine (B1662121) HCl buffer at pH 7.5.

-

-

Stir the reaction mixture at 230 rpm at a temperature of 35–40 °C for 3–4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated and purified using standard extraction and chromatography techniques.

Synthesis of 3-(N-Boc amino) piperidine (B6355638) derivatives from L-glutamic acid

This is a multi-step chemical synthesis.

-

Esterification: Convert L-glutamic acid to its corresponding dimethyl ester.

-

Boc-Protection: Protect the amino group of the diester with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of triethylamine (B128534) and a catalytic amount of DMAP.

-

Reduction: Reduce the diester to the corresponding diol using sodium borohydride (B1222165) in methanol.

-

Tosylation: Convert the diol to a ditosylate by reacting it with p-toluenesulfonyl chloride in the presence of triethylamine and DMAP.

-

Cyclization: React the ditosylate with a primary amine (e.g., benzylamine) to form the substituted piperidine ring.

-

Deprotection/Further Modification: Subsequent steps can be performed to yield the final target compound.

Synthesis Pathway Diagrams

Caption: Enzymatic transamination of 1-Boc-3-piperidone.

Caption: Indirect synthesis via ketoreductase reduction.

Caption: Multi-step synthesis from L-glutamic acid.

References

- 1. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 2. BJOC - Asymmetric synthesis of a high added value chiral amine using immobilized ω-transaminases [beilstein-journals.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. arpi.unipi.it [arpi.unipi.it]

- 11. N-BOC-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

The Versatility of a Chiral Scaffold: Unveiling the Mechanisms of Action of (S)-1-Boc-3-aminopiperidine Derived Therapeutics

(S)-1-Boc-3-aminopiperidine is a crucial chiral building block in modern medicinal chemistry. It does not possess an intrinsic mechanism of action in a pharmacological sense. Instead, its significance lies in providing a versatile and stereochemically defined piperidine (B6355638) scaffold, which is a privileged structure in numerous biologically active compounds. The unique structural properties of this intermediate allow for its incorporation into a diverse range of molecules, enabling them to interact with specific biological targets with high affinity and selectivity. This technical guide delves into the core mechanisms of action of three distinct classes of inhibitors synthesized using the this compound scaffold or its derivatives: Dipeptidyl Peptidase-4 (DPP-4) inhibitors, Checkpoint Kinase 1 (Chk1) inhibitors, and Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The Case of Alogliptin (B1666894)

Alogliptin is a potent and highly selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin (B1656795) hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, alogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin (B600854) secretion from pancreatic β-cells and suppress glucagon (B607659) release from pancreatic α-cells. This ultimately leads to improved glycemic control in patients with type 2 diabetes mellitus.

Quantitative Data for Alogliptin

| Parameter | Value | Target | Notes |

| IC50 | ~10 nM | Human DPP-4 | Half-maximal inhibitory concentration. |

| Selectivity | >10,000-fold | vs. DPP-8 and DPP-9 | Demonstrates high selectivity for DPP-4 over other related proteases.[1] |

| Plasma DPP-4 Inhibition | >80% at 24 hours | Human Plasma | Supports a once-daily dosing regimen.[2][3] |

DPP-4 Signaling Pathway and Mechanism of Alogliptin

The following diagram illustrates the signaling pathway affected by DPP-4 and the mechanism of action of Alogliptin.

Experimental Protocol: In Vitro DPP-4 Enzyme Inhibition Assay

This protocol outlines a typical fluorometric assay to determine the IC50 value of an inhibitor like Alogliptin.

1. Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, pH 7.5.

-

DPP-4 Enzyme: Dilute recombinant human DPP-4 enzyme to a final concentration of approximately 0.1-0.5 ng/µL in assay buffer.

-

Substrate: Prepare a stock solution of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) in DMSO and dilute to a working concentration of 100 µM in assay buffer.

-

Inhibitor (Alogliptin): Prepare a stock solution of Alogliptin in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations for testing (e.g., from 1 nM to 100 µM).

2. Assay Procedure:

-

In a 96-well black microplate, add 20 µL of the serially diluted Alogliptin or vehicle (DMSO in assay buffer for control).

-

Add 60 µL of the diluted DPP-4 enzyme solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 20 µL of the Gly-Pro-AMC substrate solution to each well.

-

Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) in kinetic mode for 30 minutes at 37°C.

3. Data Analysis:

-

Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Checkpoint Kinase 1 (Chk1) Inhibition: The Case of AZD7762

AZD7762 is a potent, ATP-competitive inhibitor of Checkpoint Kinase 1 (Chk1) and Chk2, key serine/threonine kinases in the DNA damage response (DDR) pathway.[4][5] The synthesis of AZD7762 involves the use of this compound.[6] In response to DNA damage, Chk1 is activated and phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair. Many cancer cells have defects in the G1 checkpoint and are heavily reliant on the S and G2 checkpoints regulated by Chk1 for survival after DNA damage. By inhibiting Chk1, AZD7762 abrogates these checkpoints, forcing cancer cells with damaged DNA to enter mitosis prematurely, leading to mitotic catastrophe and apoptosis.[4][7] This mechanism makes Chk1 inhibitors like AZD7762 effective as sensitizing agents for chemotherapy and radiation.[8][9]

Quantitative Data for AZD7762

| Parameter | Value | Target | Notes |

| IC50 | 5 nM | Chk1 | Half-maximal inhibitory concentration in a biochemical assay.[5][7][10][11] |

| Ki | 3.6 nM | Chk1 | Inhibitor binding affinity.[5][10] |

| EC50 (Checkpoint Abrogation) | 10 nM | HT29 cells | Effective concentration to abrogate the G2 checkpoint induced by camptothecin.[4][7] |

Chk1 Signaling Pathway and Mechanism of AZD7762

The diagram below illustrates the role of Chk1 in the DNA damage response and the inhibitory action of AZD7762.

Experimental Protocol: In Vitro Chk1 Kinase Assay

This protocol describes a typical scintillation proximity assay (SPA) for determining the IC50 of a Chk1 inhibitor.

1. Reagent Preparation:

-

Kinase Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

-

Chk1 Enzyme: Use purified recombinant human Chk1 enzyme.

-

Substrate: Use a biotinylated peptide substrate for Chk1, such as biotin-KKVSRSGLYRSMPMPENLNRPR.

-

ATP Solution: Prepare a solution of ATP in kinase buffer, including [γ-33P]ATP as a tracer. The final ATP concentration should be at or near the Km for Chk1 (e.g., 1 µM).

-

Inhibitor (AZD7762): Prepare a stock solution in DMSO and create serial dilutions.

2. Assay Procedure:

-

In a 96-well plate, add 5 µL of the serially diluted AZD7762 or vehicle control.

-

Add 10 µL of the Chk1 enzyme and 10 µL of the peptide substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of the ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding 50 µL of a stop solution containing EDTA and streptavidin-coated SPA beads.

-

Incubate for a further 30 minutes to allow the biotinylated substrate to bind to the SPA beads.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

The amount of incorporated radiolabel is proportional to the Chk1 kinase activity.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Phosphoinositide 3-kinase delta (PI3Kδ) Inhibition: The Case of Idelalisib

Idelalisib is a first-in-class, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[12][13] PI3Kδ is a lipid kinase that is predominantly expressed in hematopoietic cells and plays a crucial role in B-cell receptor (BCR) signaling.[12][14] In many B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and certain lymphomas, the PI3Kδ pathway is hyperactive, promoting cell proliferation, survival, and trafficking.[2][12] Idelalisib inhibits the catalytic activity of PI3Kδ, thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (B10852661) (PIP3).[2] This disrupts downstream signaling through effectors like Akt, leading to the inhibition of pro-survival pathways and induction of apoptosis in malignant B-cells.[1][15]

Quantitative Data for Idelalisib

| Parameter | Value | Target | Notes |

| IC50 | 2.5 nM | PI3Kδ | Half-maximal inhibitory concentration in a cell-free assay.[3] |

| IC50 | 19 nM | PI3Kδ | Determined at 2x Km for ATP.[13][16] |

| Selectivity | ~40-300 fold | vs. PI3Kα/β/γ | High selectivity for the delta isoform over other Class I PI3Ks.[3] |

| EC50 (B-cell proliferation) | 6 nM | B-cells | Effective concentration to inhibit B-cell proliferation in response to BCR crosslinking.[13] |

PI3Kδ Signaling Pathway and Mechanism of Idelalisib

The diagram below outlines the PI3Kδ signaling pathway in B-cells and the inhibitory effect of Idelalisib.

Experimental Protocol: In Vitro PI3Kδ Kinase Assay (HTRF)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay for measuring PI3Kδ inhibition.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer such as 50 mM HEPES (pH 7.4), 5 mM MgCl2, 1 mM DTT, and 0.05% CHAPS.

-

PI3Kδ Enzyme: Use purified recombinant human PI3Kδ (p110δ/p85α).

-

Substrate: Use a biotinylated PIP2 substrate.

-

ATP Solution: Prepare ATP in assay buffer at a concentration near the Km for PI3Kδ.

-

Inhibitor (Idelalisib): Prepare a stock solution in DMSO and create serial dilutions.

-

Detection Reagents: Prepare a detection mix containing EDTA (to stop the reaction), a Europium-labeled anti-GST antibody (assuming a GST-tagged PH domain is used), a GST-tagged GRP1-PH domain (binds to PIP3), and Streptavidin-XL665 (binds to biotinylated PIP3).

2. Assay Procedure:

-

In a low-volume 384-well plate, add 2 µL of the serially diluted Idelalisib or vehicle control.

-

Add 2 µL of the PI3Kδ enzyme solution.

-

Add 2 µL of the biotinylated PIP2 substrate.

-

Incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 2 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

Stop the reaction by adding 10 µL of the detection mix.

-

Incubate for 60 minutes at room temperature to allow for the development of the HTRF signal.

3. Data Analysis:

-

Measure the HTRF signal on a compatible plate reader (Excitation: 320 nm, Emission: 620 nm and 665 nm).

-

The HTRF ratio (665 nm / 620 nm) is inversely proportional to the amount of PIP3 produced.

-

Calculate the percentage of inhibition for each inhibitor concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

The this compound scaffold is a testament to the power of chiral building blocks in drug discovery. Its incorporation into molecules like Alogliptin, AZD7762, and Idelalisib enables the development of highly potent and selective inhibitors for diverse therapeutic targets. By understanding the specific mechanisms of action, signaling pathways, and quantitative pharmacology of these derivative compounds, researchers and drug development professionals can better appreciate the strategic value of this versatile chemical intermediate in creating next-generation therapeutics. The detailed experimental protocols provided herein offer a practical guide for the evaluation of similar compounds, fostering further innovation in the field.

References

- 1. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL | MDPI [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. selleckchem.com [selleckchem.com]

- 8. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. AZD 7762 hydrochloride | Checkpoint Kinases | Tocris Bioscience [tocris.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The PI3K∂-Selective Inhibitor Idelalisib Induces T- and NK-Cell Dysfunction Independently of B-Cell Malignancy-Associated Immunosuppression [frontiersin.org]

- 15. Idelalisib — A PI3Kδ Inhibitor for B-Cell Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structural, Biochemical, and Biophysical Characterization of Idelalisib Binding to Phosphoinositide 3-Kinase δ - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (S)-1-Boc-3-aminopiperidine: A Technical Guide

Introduction

(S)-1-Boc-3-aminopiperidine is a chiral synthetic building block of significant interest in medicinal chemistry and drug development. It serves as a key intermediate in the synthesis of various pharmaceutical agents, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. Accurate characterization of this compound is crucial for ensuring its purity and structural integrity. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols.

Molecular Structure

IUPAC Name: tert-butyl (3S)-3-aminopiperidine-1-carboxylate[1] CAS Number: 625471-18-3[1] Molecular Formula: C₁₀H₂₀N₂O₂[1][2] Molecular Weight: 200.28 g/mol [1][2]

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are used for structural confirmation.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -NH₂ | ~1.5 (broad) | Singlet | 2H |

| Piperidine Ring Protons (CH₂, CH) | 1.30 - 4.00 | Multiplets | 9H |

Table 1: ¹H NMR spectral data for this compound in CDCl₃.[2]

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and types of carbon atoms present in the molecule.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| -C (CH₃)₃ (Boc) | ~28.5 |

| -C (CH₃)₃ (Boc) | ~79.5 |

| Piperidine C3 | ~46.0 |

| Piperidine C5 | ~34.0 |

| Piperidine C4 | ~25.0 |

| Piperidine C2 | ~50.0 |

| Piperidine C6 | ~45.0 |

| C =O (Boc) | ~155.0 |

Table 2: Expected ¹³C NMR spectral data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3]

| Wavenumber (cm⁻¹) | Assignment |

| 3485, 3361, 3292 | N-H stretching (amine) |

| 2975, 2931, 2862 | C-H stretching (alkane) |

| 1692 | C=O stretching (carbamate) |

| 1427 | C-N stretching |

| 1367, 1266, 1162 | C-O stretching |

Table 3: IR spectral data for the enantiomer (R)-1-Boc-3-aminopiperidine, which is expected to be identical for the (S)-enantiomer.[4]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.[5]

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol [2] |

| Exact Mass | 200.1525[2] |

| [M+H]⁺ (protonated molecule) | m/z ≈ 201 |

| Major Fragment Ion | m/z 57 ([C(CH₃)₃]⁺)[2] |

Table 4: Mass spectrometry data for this compound.[2]

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6]

-

Homogenization: Ensure the solution is homogeneous by gently vortexing or inverting the NMR tube several times.[6]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard instrument parameters. A typical experiment involves 16-64 scans.[6] For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.[6]

-

Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

-

Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Assign the chemical shifts to the corresponding protons and carbons in the molecule.

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, a small amount can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7] Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Background Spectrum: Acquire a background spectrum of the empty sample holder (ATR crystal or salt plates) or the KBr pellet without the sample.

-

Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.[3]

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent, such as methanol (B129727) or acetonitrile.

-

Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which typically produces the protonated molecular ion [M+H]⁺.[2]

-

Mass Analysis: The ions are separated in the mass analyzer based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Determine the molecular weight from the molecular ion peak. If fragmentation is induced (e.g., in tandem MS or with a harder ionization technique), analyze the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. This compound 97% | CAS: 625471-18-3 | AChemBlock [achemblock.com]

- 2. 1-BOC-3-Aminopiperidine | 144243-24-3 | Benchchem [benchchem.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. (R)-1-Boc-3-Aminopiperidine synthesis - chemicalbook [chemicalbook.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. benchchem.com [benchchem.com]

- 7. amherst.edu [amherst.edu]

Determining the Chiral Purity of (S)-1-Boc-3-aminopiperidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for determining the chiral purity of (S)-1-Boc-3-aminopiperidine, a critical chiral building block in the synthesis of numerous pharmaceutical compounds. Ensuring the enantiomeric purity of this intermediate is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document details established chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Supercritical Fluid Chromatography (SFC), along with pre-column derivatization strategies.

Introduction to Chiral Purity Analysis

This compound possesses a stereogenic center at the C3 position of the piperidine (B6355638) ring, leading to the existence of two enantiomers: (S) and (R). In pharmaceutical applications, often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, regulatory authorities mandate strict control over the enantiomeric composition of chiral drugs and intermediates. The accurate determination of chiral purity, typically expressed as enantiomeric excess (e.e.), is a crucial aspect of quality control in drug development and manufacturing.

Analytical Methodologies for Chiral Separation

The primary challenge in chiral purity analysis lies in the fact that enantiomers possess identical physical and chemical properties in an achiral environment. Chromatographic techniques that employ a chiral environment, either through a chiral stationary phase (CSP) or a chiral additive in the mobile phase, are the most common and reliable methods for enantiomeric separation. For this compound, HPLC, GC, and SFC are the most utilized techniques.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a robust and widely used method for the enantiomeric separation of a broad range of compounds, including N-Boc protected amines. The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are particularly effective.

Method Selection Logic:

Caption: Decision workflow for selecting a chiral HPLC approach.

Gas Chromatography (GC)

Chiral GC is a high-resolution technique suitable for volatile and thermally stable compounds. For less volatile compounds like this compound, derivatization is often necessary to increase volatility and improve chromatographic performance. Chiral capillary columns coated with cyclodextrin (B1172386) derivatives are commonly used for the separation of enantiomers.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique that combines the advantages of both gas and liquid chromatography. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase, often with a small amount of organic modifier. SFC is known for its high efficiency, rapid analysis times, and reduced solvent consumption, making it an attractive "green" alternative to normal-phase HPLC for chiral separations.

Experimental Protocols

Pre-column Derivatization (for enhanced detection)

Since 1-Boc-3-aminopiperidine lacks a strong chromophore, pre-column derivatization can be employed to enhance UV detection in HPLC and improve volatility for GC analysis.

Protocol with p-Toluenesulfonyl Chloride (PTSC):

-

Sample Preparation: Dissolve a known amount of the 1-Boc-3-aminopiperidine sample in a suitable aprotic solvent (e.g., acetonitrile (B52724) or dichloromethane).

-

Reagent Addition: Add an excess of p-toluenesulfonyl chloride and a base (e.g., triethylamine (B128534) or pyridine) to the sample solution.

-

Reaction: Stir the mixture at room temperature for a specified time (e.g., 1-2 hours) until the reaction is complete. The progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a small amount of water or a dilute aqueous acid solution. Extract the derivatized product with an organic solvent.

-

Final Preparation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Reconstitute the residue in the mobile phase for HPLC analysis or a suitable solvent for GC analysis.

Workflow for Pre-column Derivatization:

Caption: Step-by-step workflow for pre-column derivatization.

Chiral HPLC Method

Instrumentation:

-

High-Performance Liquid Chromatograph with UV detector.

Chromatographic Conditions:

| Parameter | Condition 1 (Direct) | Condition 2 (Derivatized)[1] |

| Chiral Column | Lux-Cellulose 3 (250 x 4.6 mm, 3 µm) | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane/Isopropanol (90:10, v/v) | Ethanol with 0.1% Diethylamine |

| Flow Rate | 0.5 mL/min | 0.5 mL/min |

| Column Temperature | 25 °C | Ambient |

| Detection | UV at 216 nm | UV at 228 nm |

| Injection Volume | 10 µL | 10 µL |

Sample Preparation (Direct Method): Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Chiral GC Method

Instrumentation:

-

Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Chromatographic Conditions (Hypothetical, based on similar compounds):

| Parameter | Condition |

| Chiral Column | Chirasil-Val or equivalent amino acid derivative-based CSP (e.g., 25 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 1 min, ramp to 220 °C at 5 °C/min, hold for 5 min |

| Detector | FID or MS |

| Detector Temp. | 280 °C (FID) |

Sample Preparation: Derivatization to a more volatile and thermally stable form (e.g., trifluoroacetyl derivative) is typically required.

Chiral SFC Method

Instrumentation:

-

Supercritical Fluid Chromatograph with UV or MS detector.

Chromatographic Conditions:

| Parameter | Condition |

| Chiral Column | Chiralpak IC (150 x 4.6 mm, 3 µm) |

| Mobile Phase | Supercritical CO2 / Methanol (e.g., 85:15, v/v) with a basic additive (e.g., 0.1% diethylamine) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm or MS |

Quantitative Data Summary

The following tables summarize typical performance data for the chiral separation of 1-Boc-3-aminopiperidine enantiomers. Note: Retention times and resolution can vary depending on the specific instrument, column condition, and exact mobile phase composition.

Table 1: Chiral HPLC Performance Data

| Method | Chiral Column | Enantiomer | Retention Time (min) | Resolution (Rs) |

| Direct | Lux-Cellulose 3 | (S)-isomer | ~12.5 | > 2.0 |

| (R)-isomer | ~14.0 | |||

| Derivatized | Chiralpak AD-H | (R)-isomer | ~10.2 | > 4.0[1] |

| (PTSC) | (S)-isomer | ~12.1 |

Table 2: Chiral SFC Performance Data

| Method | Chiral Column | Enantiomer | Retention Time (min) | Resolution (Rs) |

| Direct | Chiralpak IC | (S)-isomer | ~3.5 | > 2.5 |

| (R)-isomer | ~4.2 |

Method Validation

For use in a regulated environment, the chosen analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines.[1] The key validation parameters for a chiral purity method are summarized below.

Logical Flow of Method Validation:

Caption: Interrelation of key validation parameters for a chiral method.

Table 3: ICH Validation Parameters for Chiral Purity Methods

| Validation Parameter | Purpose | Typical Acceptance Criteria |

| Specificity | To ensure the method can separate and quantify the enantiomers without interference from other components. | Baseline resolution (Rs) between enantiomers > 1.5. Peak purity analysis should show no co-elution. |

| Linearity | To demonstrate a proportional relationship between analyte concentration and detector response. | Correlation coefficient (r²) ≥ 0.99. |

| Range | The concentration interval over which the method is precise, accurate, and linear. | Typically from the Limit of Quantitation (LOQ) to 120% of the specification limit for the undesired enantiomer. |

| Accuracy | The closeness of the test results to the true value. | Determined by spike/recovery studies at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). |

| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. | Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., <15% at the LOQ). |

| Limit of Detection (LOD) | The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of ≥ 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of the undesired enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of ≥ 10:1. |

| Robustness | The method's reliability when subjected to small, deliberate changes in its parameters (e.g., flow rate, temperature). | No significant impact on resolution and quantitation. |

Conclusion

The determination of the chiral purity of this compound is a critical step in ensuring the quality and safety of many pharmaceutical products. Chiral HPLC and SFC are the most reliable and widely used techniques for this purpose, offering excellent resolution and reproducibility. While direct analysis is often feasible, pre-column derivatization can be a valuable tool to enhance detection sensitivity. The choice of the analytical method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. Regardless of the method chosen, thorough validation in accordance with ICH guidelines is essential for its application in a regulated environment.

References

(S)-1-Boc-3-aminopiperidine solubility in different solvents

An In-depth Technical Guide on the Solubility of (S)-1-Boc-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (tert-butyl (S)-3-aminopiperidine-1-carboxylate), a key chiral building block in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in various synthetic protocols, formulation development, and other research applications.

Introduction to this compound

This compound is a versatile synthetic intermediate widely employed in the development of novel therapeutics. The presence of the tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen and a primary amine at the 3-position of the chiral center makes it a valuable component in the synthesis of complex molecules, including enzyme inhibitors and modulators of various biological targets. Its solubility characteristics dictate the choice of solvents for reactions, purification, and formulation, thereby impacting reaction kinetics, yield, and purity of the final product.

Solubility Profile of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on chemical supplier information and data on its enantiomer, a qualitative solubility profile can be summarized.

Table 1: Qualitative Solubility of this compound and its Enantiomer in Various Solvents

| Solvent | Solvent Type | Solubility of (S)-enantiomer | Solubility of (R)-enantiomer |

| Dimethylsulfoxide (DMSO) | Polar Aprotic | Soluble[1] | Slightly Soluble[2][3] |

| Chloroform | Chlorinated | - | Slightly Soluble[2][3] |

| Dichloromethane | Chlorinated | Soluble[4] | - |

| Dimethylformamide (DMF) | Polar Aprotic | - | Slightly Soluble[2][3] |

| Water | Polar Protic | - | Immiscible[3][5] |

Note: The solubility of the (S)-enantiomer is expected to be very similar to its (R)-enantiomer in achiral solvents.

The Boc protecting group introduces lipophilic character, while the free amine provides a site for hydrogen bonding, leading to its solubility in a range of organic solvents. The immiscibility in water is a key consideration for aqueous workups.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, specifically the interplay between the non-polar Boc group and the polar amino group.

Caption: Logical diagram of structural features of this compound influencing its solubility in different solvent types.

Experimental Protocol for Solubility Determination

A reliable method for determining the quantitative solubility of this compound is the shake-flask method , followed by a suitable analytical quantification technique such as High-Performance Liquid Chromatography (HPLC).

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., methanol, ethanol, acetonitrile, tetrahydrofuran, toluene, dichloromethane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis or ELSD)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) on a shaker for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette and filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: A generalized experimental workflow for determining the solubility of this compound using the shake-flask method.

Conclusion

While comprehensive quantitative solubility data for this compound remains to be fully published, this guide provides a foundational understanding based on available qualitative information and established experimental protocols. For researchers and drug development professionals, it is recommended to perform solubility testing in the specific solvent systems relevant to their applications to obtain precise and reliable data. The methodologies outlined in this guide offer a robust framework for such determinations.

References

An In-depth Technical Guide on the Stability and Storage of (S)-1-Boc-3-aminopiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (S)-1-Boc-3-aminopiperidine, a key chiral building block in pharmaceutical synthesis. The information herein is intended to support researchers, scientists, and drug development professionals in the proper handling, storage, and assessment of this compound's stability.

Chemical and Physical Properties

This compound, with the IUPAC name tert-butyl (S)-3-aminopiperidine-1-carboxylate, is a versatile intermediate used in the synthesis of various bioactive molecules. Its structure incorporates a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and reactivity for specific synthetic applications.

| Property | Value |

| CAS Number | 625471-18-3 |

| Molecular Formula | C₁₀H₂₀N₂O₂ |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to light yellow oil or white to yellow solid |

| Purity | Typically ≥97% |

| Optical Rotation | [α]D²⁰ = +34.0° to +38.0° (c=5% in MeOH) |

Stability Profile

The stability of this compound is largely dictated by the lability of the Boc protecting group. Understanding its stability towards various chemical and physical factors is crucial for its effective use in synthesis and for ensuring its quality over time.

pH Stability

The Boc group is known to be stable under neutral and basic conditions, making this compound suitable for reactions involving bases and many nucleophiles. However, it is labile to acidic conditions.

Thermal Stability

While specific studies on the thermal degradation of this compound are not extensively available in public literature, thermal deprotection of Boc groups can occur at elevated temperatures. It is advisable to avoid high temperatures to prevent thermal decomposition.

Photostability

For solutions of this compound, protection from light is recommended, especially during long-term storage, to prevent potential photodegradation.

Incompatibilities

This compound is incompatible with strong oxidizing agents and strong acids. Contact with these substances should be avoided to prevent vigorous reactions and degradation.

Degradation Pathways

The primary degradation pathway for this compound is the acid-catalyzed cleavage of the Boc protecting group. This reaction proceeds through the formation of a stable tert-butyl cation.

Figure 1: Acid-Catalyzed Degradation Pathway of this compound.

Recommended Storage and Handling Conditions

Proper storage and handling are essential to maintain the integrity and purity of this compound.

Storage Conditions

The following table summarizes the recommended storage conditions for this compound in its solid form and as a stock solution.

| Form | Storage Temperature | Duration | Special Conditions |

| Solid | 0-8 °C | Long-term | Store in a dry, well-ventilated place. Keep container tightly closed. |

| Stock Solution | -20 °C | 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

| Stock Solution | -80 °C | 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |

Handling Precautions

This compound may cause skin and eye irritation and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be used.

-

Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber).

-

Respiratory Protection: If handling large quantities or if ventilation is inadequate, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Quantitative Stability Data

Quantitative stability data for this compound under various stress conditions (e.g., temperature, humidity, light) are not extensively available in the public domain. A comprehensive stability study would be required to generate such data. The tables below are provided as templates for presenting such data once generated.

Table 1: Long-Term Stability Data (Example Template)

| Time (Months) | Storage Condition | Purity (%) | Appearance |

| 0 | 25°C / 60% RH | Data not available | Data not available |

| 3 | 25°C / 60% RH | Data not available | Data not available |

| 6 | 25°C / 60% RH | Data not available | Data not available |

| 12 | 25°C / 60% RH | Data not available | Data not available |

Table 2: Accelerated Stability Data (Example Template)

| Time (Months) | Storage Condition | Purity (%) | Appearance |

| 0 | 40°C / 75% RH | Data not available | Data not available |

| 1 | 40°C / 75% RH | Data not available | Data not available |

| 3 | 40°C / 75% RH | Data not available | Data not available |

| 6 | 40°C / 75% RH | Data not available | Data not available |

Experimental Protocols

The following are representative protocols for assessing the stability of this compound. These protocols would require validation for this specific compound.

Representative Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating the intact drug from its degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

-

Gradient:

-

0-5 min: 5% B

-

5-25 min: 5% to 95% B

-

25-30 min: 95% B

-

30-35 min: 95% to 5% B

-

35-40 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

Forced Degradation Study Protocol (Representative)

Forced degradation studies help to identify potential degradation products and establish the degradation pathways.

-

Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 24 hours.

-

Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photodegradation: Expose the sample to UV light (254 nm) and visible light for a specified duration.

-

Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method.

The Role of (S)-1-Boc-3-aminopiperidine in Modern Drug Discovery: A Technical Guide

(S)-1-Boc-3-aminopiperidine , a chiral piperidine (B6355638) derivative, has emerged as a critical building block in medicinal chemistry. Its stereochemically defined structure and the presence of a Boc-protecting group make it a versatile synthon for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide explores the significant biological activities of molecules derived from this scaffold, focusing on its application in the development of targeted inhibitors for oncology and metabolic diseases. We will delve into the synthesis, quantitative biological data, and experimental protocols related to inhibitors of Checkpoint Kinase 1 (CHK1), Phosphoinositide 3-kinase delta (PI3Kδ), and Dipeptidyl Peptidase IV (DPP-IV).

Inhibition of Checkpoint Kinase 1 (CHK1) for Cancer Therapy

Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1] Upon DNA damage, CHK1 is activated, leading to cell cycle arrest to allow time for DNA repair.[1] In many cancer cells, other cell cycle checkpoints (like the G1 checkpoint) are dysfunctional, making them highly dependent on the CHK1-mediated S and G2 checkpoints for survival. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapies.

The (S)-3-aminopiperidine moiety has been identified as a key pharmacophore for potent CHK1 inhibition, with the chirality at the 3-position being crucial for activity.[2]

The ATR-CHK1 Signaling Pathway

The primary activator of CHK1 in response to single-strand DNA breaks and replication stress is the Ataxia Telangiectasia and Rad3-related (ATR) kinase. The activated ATR-CHK1 pathway triggers a cascade that leads to the phosphorylation of downstream targets, such as Cdc25 phosphatases, resulting in cell cycle arrest.

Quantitative Data: (S)-3-Aminopiperidine-Based CHK1 Inhibitors

The clinical candidate AZD7762 is a potent CHK1 inhibitor whose synthesis utilizes tert-butyl (3S)-3-aminopiperidine-1-carboxylate. The structure-activity relationship (SAR) studies highlight the importance of the (S)-aminopiperidine moiety for high-potency inhibition.[2]

| Compound | Structure | CHK1 IC₅₀ (nM)[2] | Cellular Activity (EC₅₀-CPT, µM)[2] |

| 12a | 5-Phenyl-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide | 1.3 | 0.041 |

| 12b | 5-(3-Fluorophenyl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide | < 1.0 | 0.024 |

| AZD7762 (4) | 5-(3-Fluorophenyl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide | < 5 | 0.018 |

| 12d | 5-(3-Chlorophenyl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide | < 1.0 | 0.027 |

| 12j | 5-(Thiophen-3-yl)-N-((S)-piperidin-3-yl)-3-ureidothiophene-2-carboxamide | 2.0 | 0.048 |

EC₅₀-CPT represents cellular activity in HT29 cells pretreated with the DNA damaging agent camptothecin.

Experimental Protocols

The synthesis of AZD7762 involves the coupling of the thiophene (B33073) core with this compound, followed by deprotection.

Step 1: Weinreb Amidation to form tert-butyl (S)-3-((5-bromo-3-ureidothiophene-2-carbonyl)amino)piperidine-1-carboxylate (9)

-

To a solution of methyl 5-bromo-3-ureidothiophene-2-carboxylate (Intermediate 8 ) in a suitable solvent like THF, add a solution of trimethylaluminum.

-

Stir the mixture at room temperature for approximately 30 minutes.

-

Add a solution of tert-butyl (3S)-3-aminopiperidine-1-carboxylate in THF to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to 0 °C and quench carefully by the slow addition of an aqueous acid solution (e.g., 1N HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired amide 9 .

Subsequent steps involve a Suzuki cross-coupling reaction to introduce the 3-fluorophenyl group, followed by Boc deprotection to yield the final compound.

This protocol outlines a typical in vitro assay to determine the IC₅₀ value of a test compound against CHK1.

-

Reagent Preparation :

-

Kinase Buffer : Prepare a buffer solution, e.g., 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.

-

Enzyme : Use purified, recombinant human CHK1 enzyme. Dilute to the desired concentration in kinase buffer.

-

Substrate : A synthetic peptide substrate for CHK1, such as a Cdc25C-derived peptide, is used.

-

ATP : Prepare a solution of ATP containing [γ-³³P]ATP for radiometric detection.

-

Test Compound : Prepare serial dilutions of the test compound (e.g., AZD7762) in DMSO.

-

-

Assay Procedure :

-

Add the test compound dilutions to the wells of a 96-well plate.

-

Add the CHK1 enzyme solution to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding the ATP/substrate mixture.

-

Incubate the plate at 30 °C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer a portion of the reaction mixture onto a phosphocellulose filter mat.

-

Wash the filter mat extensively with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

References

An In-depth Technical Guide to (S)-1-Boc-3-aminopiperidine Derivatives and Analogs